![molecular formula C23H23ClN4O5S2 B2535552 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1216543-45-1](/img/structure/B2535552.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

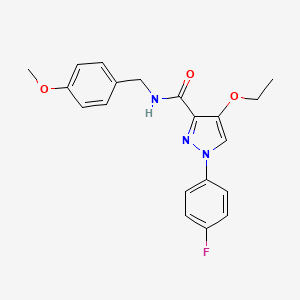

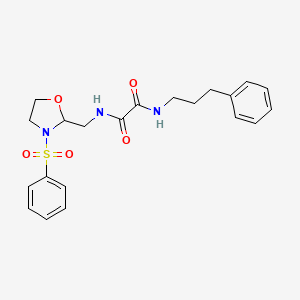

“N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains several functional groups, including a methoxy group, a morpholinoethyl group, a nitro group, and a carboxamide group. The compound also features a benzo[d]thiazole ring and a benzo[b]thiophene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Some general predictions can be made based on its structure. For example, the presence of the morpholinoethyl group might increase its solubility in water, while the aromatic rings might increase its stability .

Scientific Research Applications

Synthesis of Novel Compounds

A plethora of novel compounds, including various benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, have been synthesized from derivatives like visnaginone and khellinone. These compounds, including N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride, have exhibited notable anti-inflammatory and analgesic properties, demonstrating high inhibitory activity on COX-2 selectivity and substantial analgesic and anti-inflammatory effects. The synthesis methods involve various reactions under specific conditions to yield these compounds in good yields, highlighting the complexity and potential of such molecular structures in pharmacological applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activity

Antibacterial and Antifungal Properties

Several synthesized compounds, including those with structures similar to or derivatives of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride, have been evaluated for their antimicrobial properties. For instance, specific synthesized carboxamides have demonstrated in vitro antibacterial and antifungal activities against various microbial strains like E. coli, S. aureus, P. aeruginosa, S. pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structures of these compounds were confirmed through various spectral analyses, showcasing their potential in combating microbial infections (Desai et al., 2011).

Antitubercular Activity

Efficacy Against Mycobacterium Tuberculosis

Research has also explored the antitubercular activity of certain novel carboxamides similar in structure to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride. These compounds have been synthesized, characterized, and screened for their antimycobacterial properties against Mycobacterium tuberculosis (Mtb). Some analogs have shown promising results as antitubercular agents with low cytotoxicity profiles, indicating potential therapeutic applications in combating tuberculosis (Marvadi et al., 2020).

Anti-inflammatory and Analgesic Properties

Inhibition of Cell Adhesion Molecules

Compounds with structures akin to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride have shown the ability to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition decreases the adherence of neutrophils to activated endothelial cells, which plays a crucial role in the inflammation process. Such findings suggest potential anti-inflammatory applications for these compounds (Boschelli et al., 1995).

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O5S2.ClH/c1-31-17-3-4-18-20(14-17)34-23(24-18)26(7-6-25-8-10-32-11-9-25)22(28)21-13-15-12-16(27(29)30)2-5-19(15)33-21;/h2-5,12-14H,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNOMEGPJQIQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)